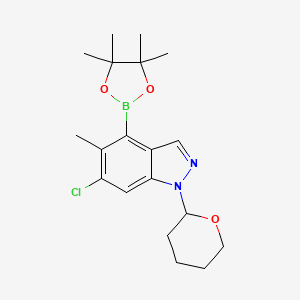

6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole

Description

The compound 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole is a boronate-containing indazole derivative. Its molecular formula is C₁₇H₂₁BClN₂O₃, with a molecular weight of 356.63 g/mol. The structure features:

- A tetrahydropyran (THP) group at the N1 position, acting as a protective group to enhance stability during synthetic processes .

- A 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate ester) at the C4 position, enabling participation in Suzuki-Miyaura cross-coupling reactions .

- Chloro and methyl substituents at the C6 and C5 positions, respectively, influencing electronic and steric properties.

This compound is stored under 2–8°C in a dry environment to prevent hydrolysis of the boronate ester . It exhibits moderate toxicity (H302, H315, H319, H335 hazard codes), requiring precautions during handling .

Properties

IUPAC Name |

6-chloro-5-methyl-1-(oxan-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26BClN2O3/c1-12-14(21)10-15-13(11-22-23(15)16-8-6-7-9-24-16)17(12)20-25-18(2,3)19(4,5)26-20/h10-11,16H,6-9H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXNQJUMDHWXYFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=NN(C3=CC(=C2C)Cl)C4CCCCO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26BClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole typically involves the following steps:

Starting Materials: The synthesis begins with 2-bromo-6-chloroindazole and 4,4,5,5-tetramethyl-1,3,2-dioxaborolane.

Reaction Conditions: The reaction is carried out under palladium-catalyzed cross-coupling conditions, such as the Suzuki-Miyaura coupling reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole undergoes various chemical reactions, including:

Substitution Reactions: The chloro group on the indazole ring can be substituted with other nucleophiles under appropriate conditions.

Coupling Reactions: The boronic ester group allows for Suzuki-Miyaura coupling with aryl or vinyl halides to form new carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, coupling with an aryl halide would yield a biaryl compound .

Scientific Research Applications

Biological Applications

1. Medicinal Chemistry

Research indicates that compounds similar to 6-chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole can serve as potential drug candidates due to their ability to interact with biological targets. The indazole framework is known for its pharmacological activities including anti-inflammatory and anticancer properties.

Case Study: Anticancer Activity

A study demonstrated that indazole derivatives exhibit selective cytotoxicity against cancer cell lines. The presence of the boron-containing dioxaborolane may enhance the compound's ability to inhibit tumor growth through mechanisms such as apoptosis induction or cell cycle arrest.

2. Targeted Drug Delivery

The unique structure allows for the potential development of targeted drug delivery systems. The dioxaborolane moiety can form reversible covalent bonds with biomolecules, facilitating controlled release of therapeutic agents at specific sites within the body.

Material Science Applications

1. Organic Electronics

The compound's electronic properties make it suitable for applications in organic electronics. Its structural characteristics can be leveraged in the development of organic semiconductors or as building blocks in the synthesis of advanced materials for photovoltaic cells.

2. Catalysis

The presence of boron in the structure suggests potential applications in catalysis. Boron-containing compounds are often utilized as catalysts in organic reactions, including cross-coupling reactions which are pivotal in synthesizing complex organic molecules.

Summary of Applications

| Application Area | Potential Uses |

|---|---|

| Medicinal Chemistry | Anticancer agents; anti-inflammatory drugs |

| Targeted Drug Delivery | Controlled release systems |

| Organic Electronics | Organic semiconductors; photovoltaic materials |

| Catalysis | Catalysts for organic reactions |

Mechanism of Action

The mechanism of action of 6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole involves its ability to participate in various chemical reactions due to its functional groups. The boronic ester group, in particular, allows for the formation of new carbon-carbon bonds through coupling reactions, which is crucial in the synthesis of complex organic molecules .

Comparison with Similar Compounds

Research Findings and Trends

Biological Activity

6-Chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (CAS: 2374152-83-5) is a synthetic compound that has garnered attention for its potential biological activities. This article provides an in-depth analysis of the compound's biological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

Molecular Formula: C19H26BClN2O3

Molar Mass: 376.69 g/mol

IUPAC Name: 6-chloro-5-methyl-1-(tetrahydro-2H-pyran-2-yl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole

The compound features a complex structure with multiple functional groups that may contribute to its biological activity.

Research indicates that this compound may interact with various biological targets:

- Kinase Inhibition : Preliminary studies suggest that 6-Chloro-5-methyl-indazole derivatives can inhibit specific kinases involved in cancer progression. For instance, compounds with similar structures have been shown to bind to the inactive conformations of cyclin-dependent kinases (CDKs), which play critical roles in cell cycle regulation and cancer biology .

- Multidrug Resistance Reversal : There is evidence that indazole derivatives can act as multidrug resistance (MDR) reversers by blocking efflux pumps in cancer cells. This property is crucial for enhancing the efficacy of existing chemotherapeutic agents .

- Anti-inflammatory Properties : Some studies indicate potential anti-inflammatory effects through modulation of the JAK/STAT signaling pathway, which is implicated in various inflammatory diseases .

Biological Activity Data

Case Studies

- Cancer Therapeutics : A study explored the effects of indazole derivatives on various cancer cell lines. The results demonstrated significant inhibition of cell proliferation at micromolar concentrations, suggesting a promising avenue for further development in oncology .

- Inflammatory Models : In vivo models of inflammation showed that compounds similar to 6-Chloro-5-methyl-indazole reduced markers of inflammation significantly compared to controls. This suggests potential therapeutic applications in diseases like rheumatoid arthritis and psoriasis .

Q & A

Basic Synthesis Protocol

Q: What are the critical steps in synthesizing 6-chloro-5-methyl-1-tetrahydropyran-2-yl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole, and how is the tetrahydropyran group introduced? A: The tetrahydropyran group is introduced as a protecting group during indazole functionalization. Key steps include:

- Protection : Use tetrahydropyranyl (THP) ether formation under acidic catalysis (e.g., p-TsOH) to shield reactive sites during subsequent reactions .

- Boronation : Install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane via Suzuki-Miyaura coupling or direct borylation using bis(pinacolato)diboron (B₂Pin₂) with palladium catalysts. Optimize solvent polarity (e.g., THF/DMF mixtures) to enhance yield .

Advanced Functionalization Challenges

Q: How can regioselectivity issues during boronation at the indazole C4 position be resolved? A: Regioselectivity is influenced by steric and electronic factors:

- Steric Control : Introduce bulky directing groups (e.g., THP) to block undesired positions.

- Catalytic Optimization : Use Pd(dppf)Cl₂ with ligand-assisted catalysis to direct boron placement. Monitor reaction progress via <sup>11</sup>B NMR to confirm boronate ester formation .

Basic Analytical Characterization

Q: What spectroscopic methods are essential for confirming the structure of this compound? A: Combine multiple techniques:

- <sup>1</sup>H/<sup>13</sup>C NMR : Identify THP (δ ~3.5–4.5 ppm for oxane protons) and dioxaborolane (δ ~1.3 ppm for pinacol methyl groups) .

- LC-MS : Confirm molecular ion [M+H]<sup>+</sup> and fragmentation patterns. Use high-resolution MS (HRMS) to validate the molecular formula .

Advanced Stability Profiling

Q: How does the compound degrade under aqueous or thermal conditions, and how can stability be tested? A: Stability studies should include:

- Hydrolytic Stress : Incubate in buffered solutions (pH 1–13) at 25–60°C. Monitor boronate ester hydrolysis via HPLC, noting cleavage of the dioxaborolane ring .

- Thermal Analysis : Perform TGA/DSC to assess decomposition thresholds. Store samples under inert gas (N₂/Ar) to prevent oxidation .

Data Contradiction Analysis

Q: How to resolve discrepancies in reported solubility data for this compound across solvents? A: Conflicting solubility arises from solvent purity and crystallization conditions. Standardize protocols:

- Dynamic Light Scattering (DLS) : Measure particle size in saturated solutions to detect aggregation.

- Co-solvent Screening : Test binary mixtures (e.g., DMSO/water) to identify optimal solubility windows .

Advanced Mechanistic Studies

Q: What computational methods support mechanistic insights into its reactivity? A: Use:

- DFT Calculations : Model boronate ester formation energetics and transition states.

- Molecular Docking : Predict interactions with biological targets (e.g., enzymes requiring boron-based inhibitors) .

Basic Purification Strategies

Q: What chromatographic techniques are effective for isolating high-purity product? A: Employ:

- Flash Chromatography : Use silica gel with gradient elution (hexane/EtOAc).

- Recrystallization : Optimize solvent pairs (e.g., EtOH/H₂O) to remove pinacol byproducts .

Advanced Cross-Coupling Applications

Q: How does the boronate group enable participation in cross-coupling reactions for drug discovery? A: The dioxaborolane moiety facilitates:

- Suzuki-Miyaura Coupling : Link to aryl halides for generating biaryl scaffolds.

- Protodeboronation Mitigation : Add excess ligand (e.g., SPhos) to suppress premature cleavage .

Safety and Handling

Q: What precautions are necessary when handling this compound in the lab? A: Key measures include:

- PPE : Use nitrile gloves and fume hoods to avoid dermal/ocular exposure.

- Waste Disposal : Quench boron-containing waste with alkaline H₂O₂ to degrade boronate esters .

Advanced Biological Assay Design

Q: How to design assays to evaluate its bioactivity while accounting for boron’s reactivity? A: Mitigate false positives by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.